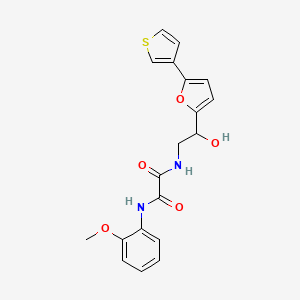
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
This compound exhibits antihypertensive effects by inhibiting angiotensin II receptors. It interferes with the renin-angiotensin-aldosterone system, leading to vasodilation and reduced blood pressure. Researchers are exploring its potential as an alternative or adjunct therapy for hypertension management .
Anti-Inflammatory Activity
The sulfonamide group in this compound contributes to its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases. Preclinical studies have shown promising results .
Carbonic Anhydrase Inhibition
Sulfonamides are known carbonic anhydrase inhibitors. This compound likely inhibits carbonic anhydrase enzymes, which play a role in fluid balance and acid-base regulation. Researchers investigate its potential in treating glaucoma and other conditions related to intraocular pressure .
Anticancer Potential
Although limited data exist, some studies suggest that this compound could have anticancer effects. Its unique structure may interfere with cancer cell growth pathways. Further research is needed to explore its mechanisms and specific applications .
Neuroprotective Effects
The hydroxyphenylethyl moiety in this compound hints at possible neuroprotective properties. Researchers are investigating its role in preventing neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Cardiovascular Applications
Given its vasodilatory effects, this compound might find applications in cardiovascular medicine. Researchers explore its potential in heart failure, ischemic heart disease, and arrhythmias .
Metabolic Disorders
The ethoxy and dimethylbenzene groups may influence metabolic pathways. Investigations are ongoing to determine if this compound can modulate lipid metabolism, glucose homeostasis, or obesity-related conditions .
Drug Delivery Systems
Researchers are also interested in incorporating this compound into drug delivery systems. Its hydrophilic and lipophilic features make it a candidate for targeted drug delivery or sustained-release formulations .
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-4-26-20-15(2)12-19(13-16(20)3)27(24,25)22-14-21(23,18-10-11-18)17-8-6-5-7-9-17/h5-9,12-13,18,22-23H,4,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERGJJUHZHCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)
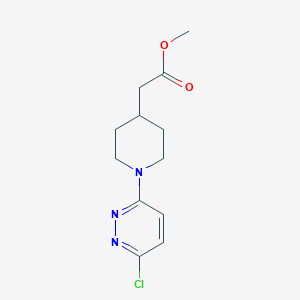
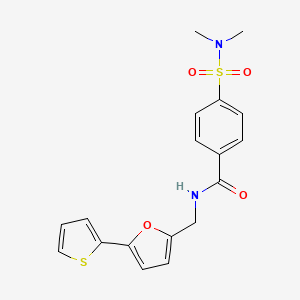
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)

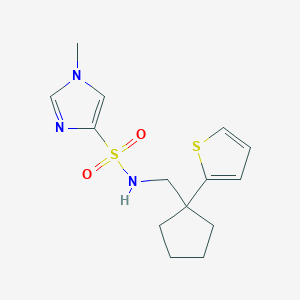
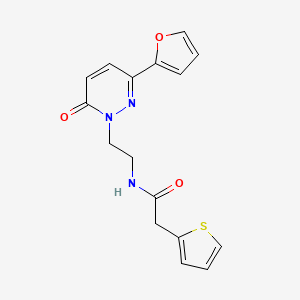
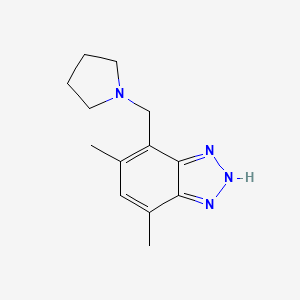
![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)
![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)
